Ethyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride

Protein Engineering Synthetic Biology Green Fluorescent Protein

Ordering '4-fluoroproline ethyl ester hydrochloride' without specifying (2S,4S) configuration risks receiving the (2S,4R) diastereomer or a mixture, leading to irreproducible syntheses, misfolded proteins, or insoluble products. This single (2S,4S) isomer eliminates that risk: • 2.5× faster refolding rate in model proteins. • Trans/cis amide ratio up to 7.0 (vs. 1.5 for 2S,4R). • Supports collagen triple-helix formation essential for biomaterials. Shipped globally with rigorous stereochemical QC.

Molecular Formula C7H13ClFNO2
Molecular Weight 197.63
CAS No. 2230789-93-0
Cat. No. B2481237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride
CAS2230789-93-0
Molecular FormulaC7H13ClFNO2
Molecular Weight197.63
Structural Identifiers
SMILESCCOC(=O)C1CC(CN1)F.Cl
InChIInChI=1S/C7H12FNO2.ClH/c1-2-11-7(10)6-3-5(8)4-9-6;/h5-6,9H,2-4H2,1H3;1H/t5-,6-;/m0./s1
InChIKeyUASGLVUKQFPIDT-GEMLJDPKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride – Core Chiral Building Block


Ethyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride is a chiral, fluorinated proline analogue supplied as the single (2S,4S) diastereomer. The compound is a protected amino acid building block in which a fluorine substituent is installed at the 4-position of the pyrrolidine ring with retention of the natural L‑proline configuration at C‑2 [1]. Its primary utility lies in solid‑phase peptide synthesis and medicinal chemistry campaigns that require stereoelectronically defined proline mimics. Because the (S)‑configuration at C‑4 enforces a Cγ‑endo ring pucker and strongly biases the peptidyl‑prolyl amide bond toward the trans conformation, this building block is functionally distinct from its (2S,4R) diastereomer and from unsubstituted proline [2].

Stereochemically defined single (2S,4S) diastereomer
Solid-phase peptide synthesis compatible proline analogue
Cγ-endo ring pucker biases trans amide bond geometry

Why Generic 4‑Fluoroproline Blocks Cannot Substitute


The pyrrolidine ring pucker and the cis/trans ratio of the adjacent peptide bond are exquisitely sensitive to the stereochemistry at C‑4. The (2S,4S) isomer promotes a Cγ‑endo conformation and strongly favours the trans amide bond, whereas the (2S,4R) isomer induces a Cγ‑exo pucker and shifts the equilibrium toward cis [1]. These divergent conformational preferences translate into macroscopic differences in protein folding yield, solubility, and thermal stability when the building block is incorporated into a polypeptide chain. Consequently, an order for “4‑fluoroproline ethyl ester hydrochloride” that does not specify the (2S,4S) absolute configuration carries the risk of receiving the (2S,4R) diastereomer or a mixture of isomers, leading to irreproducible synthetic outcomes and, in the worst case, a completely misfolded or insoluble protein product. The evidence below quantifies the functional gap between the two diastereomers.

Ring pucker divergence
(2S,4S) promotes Cγ-endo; (2S,4R) drives Cγ-exo conformation, altering peptide backbone geometry.
Amide bond isomer ratio shift
(2S,4S) strongly favours trans; (2S,4R) shifts equilibrium toward cis, affecting folding and solubility.
Diastereomer mixture risk
Generic ordering without explicit (2S,4S) specification may result in incorrect diastereomer or isomeric mixture.

Quantitative Evidence vs. (2S,4R) Diastereomer


Protein Solubility and Refolding Rate in EGFP

In a direct head-to-head comparison, all ten proline residues of EGFP were globally replaced by either (4R)- or (4S)-fluoroprolines. Expression levels of the two variants were comparable to the wild‑type protein; however, the (4R)-FPro‑EGFP variant led irreversibly to insoluble inclusion bodies that lacked fluorescence, whereas the (4S)-FPro‑EGFP variant produced a soluble and fully fluorescent protein [1]. This qualitative observation is backed by quantitative refolding data: after thermal denaturation, (4S)-FPro‑EGFP refolded at a rate 2.5‑fold higher than that of the parent EGFP (k_refold = 0.15 min⁻¹ for (4S)-FPro‑EGFP vs. 0.06 min⁻¹ for wild‑type EGFP, 20 °C) [1].

Solubility & refolding
Head-to-head
Target (2S,4S)
Soluble, fluorescent EGFP
k_refold 0.15 min⁻¹
Substitute (2S,4R)
Insoluble inclusion bodies
No soluble protein
Wild-type EGFP
k_refold 0.06 min⁻¹
Folding and solubility outcome highly diastereomer-dependent.
Reported in E. coli expression model; review in context of target protein system.
Protein Engineering Synthetic Biology Green Fluorescent Protein

Optimal Application Scenarios


Engineering Proteins with Enhanced Thermal Stability

The (2S,4S) configuration uniquely drives a Cγ‑endo ring pucker and trans amide bond, which together promote a network of favourable fluorine‑protein interactions. This property, validated by the 2.5‑fold refolding rate improvement in (4S)-FPro‑EGFP [1], makes the building block the preferred choice for replacing prolines in industrial enzymes, therapeutic proteins, or biosensors where rapid refolding after denaturation is critical for process robustness or product shelf life.

Conformationally Constrained Peptide Therapeutics

Peptides that contain a 4‑fluoroproline residue exhibit a trans/cis ratio as high as 7.0 when the (2S,4S) isomer is used, compared with a ratio as low as 1.5 for the (2S,4R) isomer [2]. This conformational homogeneity simplifies NMR and crystallographic characterization and ensures that the peptide presents a single bioactive conformation to its target. Medicinal chemists can therefore order this specific building block to lock the amide bond geometry and improve the pharmacological profile of lead candidates.

Collagen‑Mimetic Peptide Assembly

(2S,4S)-4‑fluoroproline stabilises the triple‑helical structure of collagen model peptides, whereas the (2S,4R) isomer does not support triple‑helix formation [3]. For programmes developing synthetic collagen, biomaterials, or wound‑healing scaffolds, this building block is essential because it directly enables the supramolecular assembly on which the material’s mechanical properties depend.

19F‑NMR Probe for Biophysical Studies

The single fluorine atom in the (2S,4S) configuration provides a sensitive, non‑perturbing 19F‑NMR handle that reports on local conformation and dynamics without the destabilising effects observed with the (2S,4R) isomer [1]. This makes it the reagent of choice for synthesising site‑specifically labelled proteins for drug‑binding assays, folding studies, and in‑cell NMR experiments.

Application
Selection Property
Validation Focus
Protein thermal stability engineering studies
Cγ-endo pucker and trans amide bias
Refolding rate and solubility endpoint review
Conformationally constrained peptide research
High trans/cis amide bond ratio
Conformational homogeneity and bioactivity assay context
Collagen-mimetic peptide assembly studies
Triple-helix stabilization
Supramolecular assembly endpoint monitoring
19F-NMR biophysical probe studies
Single 19F reporter with non-perturbing profile
Local conformation and dynamics interpretation
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